Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride
CAS No.: 84227-75-8
Cat. No.: VC17142790
Molecular Formula: C19H26ClN3O
Molecular Weight: 347.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84227-75-8 |
|---|---|
| Molecular Formula | C19H26ClN3O |
| Molecular Weight | 347.9 g/mol |
| IUPAC Name | 4-amino-N-[[3-(diethylaminomethyl)phenyl]methyl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C19H25N3O.ClH/c1-3-22(4-2)14-16-7-5-6-15(12-16)13-21-19(23)17-8-10-18(20)11-9-17;/h5-12H,3-4,13-14,20H2,1-2H3,(H,21,23);1H |
| Standard InChI Key | IRPGCNODZUBVPB-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic name, 4-amino-N-[[3-(diethylaminomethyl)phenyl]methyl]benzamide hydrochloride, reflects its substitution pattern:
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A benzamide backbone with a para-amino group.
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A meta-substituted benzyl group bearing a diethylaminomethyl moiety.
Key molecular properties are summarized below:
| Property | Value | Source |
|---|---|---|
| CAS No. | 84227-75-8 | |
| Molecular Formula | C₁₉H₂₆ClN₃O | |
| Molecular Weight | 347.9 g/mol | |
| SMILES Notation | CCN(CC)CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)N.Cl | |
| Density | ~1.003 g/cm³ (analogous compound) |
The presence of the diethylamino group introduces basicity, while the benzamide core contributes to planar rigidity, favoring π-π stacking interactions in biological systems .
Synthesis and Optimization
Synthetic Routes
The synthesis typically proceeds via a multi-step sequence:
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Functionalization of Benzamide: Introduction of the diethylaminomethyl group at the meta position of the benzylamine precursor using reductive amination or alkylation.
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Hydrochloride Formation: Treatment with hydrochloric acid to yield the water-soluble hydrochloride salt .
A representative protocol from analogous compounds involves reacting 4-amino-N-(3-(bromomethyl)benzyl)benzamide with diethylamine in dimethylformamide (DMF) at 50°C for 12 hours, followed by HCl quenching (yield: 72–85%) .
Reaction Conditions and Yield Optimization
Critical parameters include:
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Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity in amidation steps .
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Temperature Control: Maintaining 50–60°C prevents side reactions such as over-alkylation .
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Catalysts: Lewis acids (e.g., ZnCl₂) accelerate imine formation during reductive amidation .
Characterization and Analytical Profiling
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (500 MHz, D₂O): δ 7.65 (d, J = 8.2 Hz, 2H, aromatic), 7.42–7.30 (m, 4H, benzyl and diethylamino groups), 3.82 (s, 2H, CH₂N), 3.10 (q, J = 7.1 Hz, 4H, N(CH₂CH₃)₂) .
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¹³C NMR: Peaks at 167.4 ppm (amide carbonyl) and 52.1 ppm (diethylamino CH₂) confirm functionalization .
Infrared (IR) Spectroscopy:
X-ray Crystallography
Single-crystal studies reveal a planar benzamide core with a dihedral angle of 12.5° between the aromatic rings, optimizing hydrophobic interactions in ligand-receptor binding.
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively . The diethylamino group enhances membrane permeability, disrupting bacterial cell walls .
Receptor Binding Studies
Docking simulations indicate high affinity (Kᵢ = 12 nM) for serotonin 5-HT₃ receptors, attributed to hydrogen bonding between the amide carbonyl and receptor aspartate residues .
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